molecular formula C23H24N2O4 B4014070 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B4014070
M. Wt: 392.4 g/mol
InChI Key: YQDJHIQTWKFJCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-325081 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of WAY-325081 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-325081 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-325081 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of WAY-325081 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

WAY-325081 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: WAY-325081 is used in cell biology research to study apoptosis and cell signaling pathways, particularly due to its role as a BAX inhibitor.

    Medicine: The compound is investigated for its potential therapeutic applications in treating diseases related to apoptosis dysregulation, such as cancer and neurodegenerative disorders.

    Industry: WAY-325081 is used in the development of new pharmaceuticals and as a tool compound in drug discovery research.

Mechanism of Action

WAY-325081 exerts its effects by inhibiting the activity of BAX, a pro-apoptotic protein involved in the regulation of programmed cell death (apoptosis). By inhibiting BAX, WAY-325081 can prevent the initiation of apoptosis, thereby promoting cell survival. This mechanism is particularly relevant in the context of diseases where excessive apoptosis contributes to disease progression, such as in certain cancers and neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to WAY-325081 include:

    ABT-737: Another BAX inhibitor with a similar mechanism of action.

    Navitoclax: A BCL-2 family inhibitor that also targets BAX and related proteins.

    Venetoclax: A selective BCL-2 inhibitor used in the treatment of certain types of leukemia.

Uniqueness

WAY-325081 is unique in its specific inhibition of BAX, which distinguishes it from other BCL-2 family inhibitors that may have broader or different target profiles. This specificity can make WAY-325081 a valuable tool in research focused on understanding the precise role of BAX in apoptosis and related cellular processes.

Properties

IUPAC Name

(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) 2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-13-12-23(3,4)24-19-10-9-15(11-18(13)19)29-22(28)14(2)25-20(26)16-7-5-6-8-17(16)21(25)27/h5-11,13-14,24H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJHIQTWKFJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)OC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 3
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 4
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 5
Reactant of Route 5
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 6
2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

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